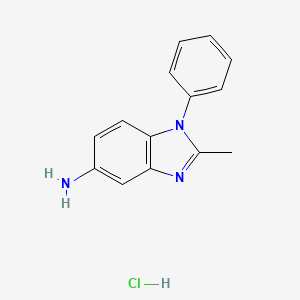

2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride

Description

2-Methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride is a benzimidazole derivative characterized by a methyl group at the 2-position, a phenyl group at the 1-position, and an amine group at the 5-position of the benzimidazole core. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, which are influenced by substituents on the aromatic and heterocyclic moieties .

Properties

CAS No. |

3018-68-6 |

|---|---|

Molecular Formula |

C14H13N3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-methyl-1-phenylbenzimidazol-5-amine |

InChI |

InChI=1S/C14H13N3/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12/h2-9H,15H2,1H3 |

InChI Key |

LUUFJWDADHYUJL-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)N.Cl |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents include formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains.

Case Studies:

- A study conducted by Desai et al. (2014) synthesized a series of benzimidazole derivatives and evaluated their antimicrobial potential. Compounds showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 100 µg/ml against multiple strains, indicating promising antibacterial activity compared to standard drugs like chloramphenicol .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | MIC (µg/ml) | Activity Type | Reference |

|---|---|---|---|

| Compound 15 | 12.5 | Antibacterial | Desai et al. |

| Compound 17 | 25 - 62.5 | Antifungal | Desai et al. |

| Compound N9 | 1.27 | Antibacterial | Study |

Anticancer Potential

The anticancer properties of benzimidazole derivatives have been a focal point in recent research due to their ability to inhibit cancer cell proliferation.

Case Studies:

- A study evaluating the anticancer effects of various benzimidazole derivatives found that certain compounds exhibited IC50 values lower than the standard drug 5-fluorouracil (IC50 = 9.99 µM). Notably, compounds N9 and N18 showed IC50 values of 5.85 µM and 4.53 µM, respectively, indicating their potential as effective anticancer agents .

Table 2: Anticancer Activity of Selected Compounds

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, benzimidazole derivatives have shown significant anti-inflammatory effects.

Case Studies:

- Research by Moneer et al. (2016) demonstrated that specific benzimidazole derivatives exhibited notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compounds showed IC50 values significantly lower than that of standard diclofenac .

Table 3: Anti-inflammatory Activity of Benzimidazole Derivatives

Mechanism of Action

The mechanism of action of 2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to the active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit structural variations that significantly impact their physicochemical and biological properties. Below is a comparative analysis of 2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives

Key Differences:

Substituent Effects: The phenyl group at position 1 in the target compound increases steric bulk compared to simpler alkyl substituents (e.g., 2-methyl in compound 14 or ethyl in compound 15). This may influence binding to biological targets like enzymes or receptors . Electron-withdrawing vs. donating groups: The 5-NH₂ group in the target compound participates in hydrogen bonding, whereas chloro (compound 14) or methoxy (compound 15) substituents alter electronic density and reactivity.

Salt Forms :

- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs (e.g., compound 14 or 15). Dihydrochloride salts (e.g., compound in ) further enhance solubility but may affect stability under acidic conditions .

Synthetic Routes: The target compound’s synthesis likely involves condensation of o-phenylenediamine derivatives with appropriate aldehydes or ketones, followed by HCl salt formation. In contrast, compound 14 is synthesized via tin(II) chloride-mediated reduction, yielding a chloro-substituted product .

Biological Activity

Overview

2-Methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride (CAS No. 3018-68-6) is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various pharmacological applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H13N3 |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 2-methyl-1-phenylbenzimidazol-5-amine |

| InChI | InChI=1S/C14H13N3/c1-10-16-13-9-11(15)7-8-14(13)17(10)12-5-3-2-4-6-12/h2-9H,15H2,1H3 |

| SMILES | CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)N.Cl |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Benzimidazole derivatives often inhibit enzyme activity by binding to their active sites, disrupting essential biological pathways. This mechanism is crucial in mediating its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens. A study demonstrated that compounds with similar structures effectively inhibited the growth of Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it was found to induce apoptosis in cancer cell lines (e.g., MCF cells), with flow cytometry results indicating a dose-dependent increase in cell death . Additionally, animal studies showed that treatment with this compound suppressed tumor growth in mice models .

Anti-inflammatory Effects

Benzimidazole derivatives are also known for their anti-inflammatory properties. Studies have shown that certain compounds can inhibit inflammatory pathways, thereby reducing symptoms associated with conditions like arthritis .

Study on Anticancer Activity

A study conducted by Ribeiro Morais et al. highlighted the effectiveness of benzimidazole derivatives in cancer therapy. The compound was tested on tumor-bearing mice, showing significant inhibition of tumor growth compared to control groups .

Antimicrobial Efficacy Assessment

In another investigation, the antibacterial activity was assessed using various concentrations of the compound against E. coli and Pseudomonas aeruginosa. The results indicated promising activity comparable to standard antibiotics like gentamicin .

Comparative Analysis with Similar Compounds

The unique structure of this compound enhances its biological activity compared to other benzimidazole derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-1-phenybenzimidazole | Contains methyl and phenyl substituents | Anticancer, Antimicrobial |

| 2-Phenylbenzimidazole | Lacks methyl group | Moderate Antimicrobial |

| 1H-Benzimidazole | Lacks both methyl and phenyl groups | Limited Biological Activity |

Q & A

Q. Q1: What are the optimal conditions for synthesizing 2-methyl-1-phenyl-1H-benzimidazol-5-amine hydrochloride?

Methodological Answer:

- Key Steps :

- Cyclization : React 5-methyl-1,2-phenylenediamine with a substituted aldehyde (e.g., phenylacetaldehyde) in a polar solvent (e.g., DMF) under acidic conditions. Sodium metabisulfite (Na₂S₂O₅) is effective for promoting benzimidazole ring formation via cyclocondensation .

- Hydrochloride Formation : Treat the free base with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt.

- Purification : Use recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1).

Advanced Analytical Characterization

Q. Q2: How to resolve contradictions between ESI-MS and NMR data during structural confirmation?

Methodological Answer:

- Step 1 : Confirm sample purity via HPLC (C18 column, gradient: 5–95% acetonitrile in water with 0.1% TFA). Impurities (e.g., unreacted precursors) can distort spectral data.

- Step 2 : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ and isotopic patterns for Cl⁻). Compare with theoretical m/z values (e.g., C₁₄H₁₄ClN₃: calc. 275.0824) .

- Step 3 : Assign NMR signals using 2D techniques (¹H-¹³C HSQC, HMBC) to resolve overlapping peaks. For example, aromatic protons in the benzimidazole core typically appear at δ 7.2–8.1 ppm in DMSO-d₆ .

Stability and Storage

Q. Q3: What factors influence the stability of this hydrochloride salt in long-term storage?

Methodological Answer:

- Critical Factors :

- Monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation products like free amines or oxidized species.

Biological Activity Profiling

Q. Q4: How to design experiments to evaluate the kinase inhibitory potential of this compound?

Methodological Answer:

- Assay Design :

- Target Selection : Prioritize kinases with benzimidazole-binding domains (e.g., JAK2, EGFR) based on structural analogs .

- In Vitro Testing : Use fluorescence-based ADP-Glo™ kinase assays (Promega) at 10 µM compound concentration. Include staurosporine as a positive control.

- Dose-Response : Perform IC₅₀ determination in triplicate (concentration range: 0.1–100 µM) to assess potency.

- Data Validation : Cross-check with cellular assays (e.g., proliferation inhibition in cancer cell lines) to confirm target engagement.

Advanced Mechanistic Studies

Q. Q5: How to investigate the role of the 5-amine group in target binding using computational methods?

Methodological Answer:

- Approach :

- Docking Simulations : Use AutoDock Vina to model interactions between the 5-amine group and kinase ATP-binding pockets (PDB: 4HJO for JAK2).

- Free Energy Calculations : Apply MM-GBSA to quantify binding energy contributions of the amine moiety.

- Mutagenesis Validation : Engineer kinase mutants (e.g., K882A in EGFR) to disrupt hydrogen bonding with the 5-amine group and measure ∆IC₅₀ .

Handling Contradictory Bioactivity Data

Q. Q6: How to address discrepancies in IC₅₀ values across different assay platforms?

Methodological Answer:

- Troubleshooting Steps :

- Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES), ATP concentrations (Km vs. excess), and incubation times.

- Compound Solubility : Verify solubility in assay buffers using dynamic light scattering (DLS). Pre-dissolve in DMSO (<1% final concentration).

- Enzyme Source : Use recombinant kinases from the same vendor (e.g., Carna Biosciences) to minimize batch variability .

Structural Modification Strategies

Q. Q7: What synthetic strategies can enhance the metabolic stability of this benzimidazole derivative?

Methodological Answer:

- Modification Approaches :

- N-Methylation : Introduce a methyl group at the 1-position to reduce oxidative metabolism by CYP3A2.

- Halogen Substitution : Replace the 5-amine with a fluoro group to block deamination pathways.

- Prodrug Design : Convert the amine to a tert-butyl carbamate for improved plasma stability, with enzymatic cleavage in target tissues .

Safety and Handling

Q. Q8: What precautions are necessary when handling the hydrochloride salt in aqueous solutions?

Methodological Answer:

- Protocol :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood when weighing powdered material to avoid inhalation.

- Spill Management : Neutralize acid residues with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.